

A Comparative Guide to the XPS Analysis of Thiol-PEG Monolayers on Gold

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This guide provides an objective comparison of the X-ray Photoelectron Spectroscopy (XPS) analysis of different thiol-poly(ethylene glycol) (thiol-PEG) self-assembled monolayers (SAMs) on gold surfaces. The data and protocols presented here are compiled from various scientific sources to aid in the characterization of these widely used biocompatible surfaces.

Performance Comparison of Thiol-PEG Monolayers

The properties of thiol-PEG SAMs on gold are significantly influenced by the terminal functional group and the length of the PEG chain. These differences are readily quantifiable using XPS, which provides information on elemental composition, chemical states, and layer thickness. Here, we compare two common types of thiol-PEG molecules: methoxy-terminated PEG-thiol (mPEG-SH) and carboxyl-terminated PEG-thiol (HOOC-PEG-SH), and also examine the effect of PEG molecular weight.

Table 1: Comparative XPS Data for Thiol-PEG Monolayers on Gold

Parameter	Methoxy-PEG-Thiol (mPEG-SH)	Carboxyl-PEG-Thiol (HOOC-PEG-SH)	Effect of Increasing PEG Molecular Weight
S 2p Binding Energy (Au-S)	~162.0 eV[1][2][3][4]	~162.0 eV[2]	No significant change in the Au-S bond binding energy.
S 2p Binding Energy (Unbound S)	~163.4 - 164.0 eV (minor component)[1][3]	~163.7 eV (minor component)[2]	The ratio of unbound to bound sulfur may vary with packing density.
C 1s Binding Energy (C-C, C-H)	~285.0 eV	~285.0 eV	Peak intensity increases with chain length.
C 1s Binding Energy (C-O)	~286.5 eV[5]	~286.5 eV	Peak intensity significantly increases with chain length.[6]
C 1s Binding Energy (O-C=O)	Not Applicable	~289.0 eV	Not Applicable
O 1s Binding Energy	~532.8 eV	~532.8 eV	Peak intensity increases with chain length.
Layer Thickness (from XPS)	Increases with PEG chain length.[6][7]	Increases with PEG chain length.	Thicker layers are observed for higher molecular weight PEGs.[6][7]
Grafting Density	Decreases with increasing PEG molecular weight.[6][8]	Generally lower than mPEG-SH of similar length due to electrostatic repulsion.	Steric hindrance from larger molecules leads to lower packing densities.[8]
Atomic Concentration (C/Au ratio)	Increases with PEG chain length.[8]	Increases with PEG chain length.	The C/Au ratio is a good indicator of

monolayer formation and thickness.[\[8\]](#)

Atomic Concentration (O/Au ratio)

Increases with PEG chain length.

Increases with PEG chain length.

The O/Au ratio also correlates with the amount of PEG on the surface.

Atomic Concentration (S/Au ratio)

Provides information on surface coverage.

Provides information on surface coverage.

Can be used to compare the relative number of anchored thiol molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducible XPS analysis of thiol-PEG monolayers. Below is a generalized protocol compiled from best practices.

Substrate Preparation

- Gold Substrate Selection: Typically, gold films (50-200 nm) are thermally evaporated or sputtered onto a substrate like silicon, glass, or mica, often with a thin adhesion layer of chromium or titanium.
- Cleaning: The gold substrate is cleaned to remove organic contaminants. A common procedure involves:
 - Rinsing with ethanol and deionized water.[\[1\]](#)
 - Treatment with UV/Ozone for 15-30 minutes.[\[1\]](#)
 - Further rinsing with ethanol and deionized water and drying under a stream of nitrogen.[\[1\]](#)

Self-Assembled Monolayer (SAM) Formation

- Solution Preparation: Prepare a dilute solution of the desired thiol-PEG molecule (e.g., 0.1 to 1 mM) in a suitable solvent, typically ethanol or a buffer solution.

- **Immersion:** Immerse the clean gold substrate into the thiol-PEG solution. The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer.^[1]
- **Rinsing:** After incubation, the substrate is thoroughly rinsed with the same solvent used for the solution to remove non-chemisorbed molecules.
- **Drying:** The substrate with the SAM is then dried under a stream of dry nitrogen gas.

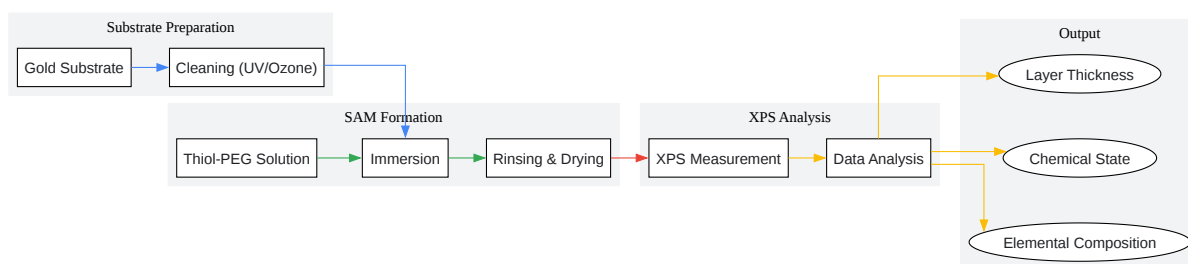
XPS Analysis

- **Instrumentation:** A high-resolution XPS system with a monochromatic X-ray source (e.g., Al K α) is used.
- **Analysis Chamber:** The sample is introduced into an ultra-high vacuum (UHV) chamber.
- **Data Acquisition:**
 - **Survey Scan:** A wide energy range scan is performed to identify all the elements present on the surface.
 - **High-Resolution Scans:** Detailed scans are acquired for the elemental regions of interest: Au 4f, S 2p, C 1s, and O 1s.
 - **Angle-Resolved XPS (ARXPS):** To determine the thickness and orientation of the monolayer, spectra can be collected at different take-off angles.^[9]
- **Data Analysis:**
 - **Peak Fitting:** High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute different chemical states.
 - **Binding Energy Reference:** The Au 4f peak at ~84.0 eV is typically used as a reference to correct for any charging effects.
 - **Quantification:** Atomic concentrations are calculated from the peak areas using relative sensitivity factors.

- Thickness Calculation: The thickness of the PEG layer can be estimated from the attenuation of the Au 4f signal.[6][7]

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for XPS analysis of thiol-PEG monolayers on gold.



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Caption: Experimental workflow for XPS analysis of thiol-PEG monolayers on gold.

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